molecular formula C16H17FN2O3S B2854017 2-{[(4-fluorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide CAS No. 2260-95-9

2-{[(4-fluorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide

Cat. No.: B2854017
CAS No.: 2260-95-9
M. Wt: 336.38
InChI Key: YNPREEHBUWTQHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(4-fluorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide is a chemical compound with the molecular formula C16H17FN2O3S . It is not intended for human or veterinary use and is used for research purposes.


Molecular Structure Analysis

The molecular structure of this compound consists of a fluorophenyl group attached to a sulfonyl anilino group, which is further attached to a dimethylacetamide group . The molecular weight is 336.38.

Scientific Research Applications

Fluorescent Molecular Probes

Researchers have developed new fluorescent solvatochromic dyes, incorporating structures similar to "2-{[(4-fluorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide," for use as molecular probes. These compounds exhibit solvent-dependent fluorescence, attributed to an intramolecular charge transfer, making them suitable for studying biological events and processes due to their long emission wavelength, high fluorescence quantum yields, and large Stokes shift. The push-pull electron transfer system in these molecules allows for the development of ultrasensitive fluorescent molecular probes (Diwu et al., 1997).

Polymer Electrolytes

The synthesis of guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes through activated fluorophenyl-amine reactions showcases another application. This method provides precise control over cation functionality, enabling the integration of guanidinium into stable phenyl rings, which is crucial for high-performance polymer applications (Kim et al., 2011).

Twisted Intramolecular Charge Transfer

A study on N,N-dimethyl-4-((2-methylquinolin-6-yl)ethynyl)aniline, which shares a similar structural motif with "this compound," revealed its use as a ratiometric fluorescent thermometer. This compound exhibits an increase in fluorescence intensity with temperature, offering a novel approach to temperature detection based on twisted intramolecular charge transfer (TICT) emissions (Chemical Communications, 2014).

Polyimide Synthesis

The compound has been utilized in the synthesis of new polyimides, offering insights into the preparation and characterization of materials derived from diamines containing sulfone and oxyethylene units. These polyimides, prepared via conventional procedures, demonstrate excellent mechanical properties and moderate glass transition temperatures, making them suitable for advanced technological applications (Liaw et al., 1999).

Fuel Cell Applications

Sulfonated poly(arylene ether sulfone) block copolymers containing fluorenyl groups have been synthesized for fuel-cell applications. These materials exhibit high proton conductivity and mechanical properties, indicating their potential in enhancing fuel cell performance (Bae et al., 2009).

Mechanism of Action

The mechanism of action of this compound is not provided in the search results. Its biological activities, if any, would depend on the specific context of its use in research .

Safety and Hazards

The safety and hazards associated with this compound are not provided in the search results. It’s important to handle all chemical compounds with appropriate safety measures .

Future Directions

The future directions of research involving this compound are not provided in the search results. Its potential uses would depend on the outcomes of ongoing research .

Properties

IUPAC Name

2-(N-(4-fluorophenyl)sulfonylanilino)-N,N-dimethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O3S/c1-18(2)16(20)12-19(14-6-4-3-5-7-14)23(21,22)15-10-8-13(17)9-11-15/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNPREEHBUWTQHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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